molecular formula C6H2F4O2 B102897 Tetrafluorobenzene-1,3-diol CAS No. 16840-25-8

Tetrafluorobenzene-1,3-diol

Cat. No.: B102897
CAS No.: 16840-25-8
M. Wt: 182.07 g/mol
InChI Key: NLQBQVXMWOFCAU-UHFFFAOYSA-N
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Description

. This compound consists of a benzene ring substituted with four fluorine atoms and two hydroxyl groups. It is primarily used for research and development purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorobenzene-1,3-diol can be synthesized through various methods. One common approach involves the fluorination of resorcinol (1,3-dihydroxybenzene) using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction typically requires anhydrous conditions and elevated temperatures to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced fluorination techniques and equipment ensures efficient and safe production .

Chemical Reactions Analysis

Types of Reactions: Tetrafluorobenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrafluorobenzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrafluorobenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions.

Comparison with Similar Compounds

  • 1,2,3,5-Tetrafluorobenzene
  • 1,2,4,6-Tetrafluorobenzene
  • 1,3,4,5-Tetrafluorobenzene

Comparison: Tetrafluorobenzene-1,3-diol is unique due to the presence of hydroxyl groups in addition to the fluorine atoms. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations compared to other tetrafluorobenzene derivatives . The hydroxyl groups also enable interactions with biological molecules, making it more versatile for research applications .

Properties

IUPAC Name

2,4,5,6-tetrafluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBQVXMWOFCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345218
Record name Tetrafluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16840-25-8
Record name Tetrafluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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